molecular formula C7H14N2 B1248370 1,5-Diazabicyclo[4.3.0]nonane CAS No. 57672-23-8

1,5-Diazabicyclo[4.3.0]nonane

Cat. No.: B1248370
CAS No.: 57672-23-8
M. Wt: 126.2 g/mol
InChI Key: IHGJZNUBLMAEGL-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,5-Diazabicyclo[4.3.0]nonane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acrylonitrile, 2-pyrrolidone, and various aldehydes and ketones. Major products formed from these reactions include β-carbolines, quinazoline-2,4-diones, and benzothiazolones .

Scientific Research Applications

Organic Synthesis

DBN is widely utilized as a base in organic synthesis due to its ability to facilitate various reactions:

  • Dehydrohalogenation Reactions : DBN acts as a strong base that promotes the elimination of halides from organic compounds, leading to the formation of alkenes.
  • Base-Catalyzed Rearrangements : It catalyzes rearrangement reactions, which are essential for synthesizing complex organic molecules.
  • Friedel-Crafts Reactions : DBN serves as a nucleophilic catalyst for Friedel-Crafts acylation, particularly with pyrroles and indoles, enhancing regioselectivity in these reactions .

Table 1: Summary of Organic Synthesis Applications

Application TypeDescriptionKey Reactions
DehydrohalogenationElimination of halides to form alkenesHalide elimination
RearrangementsCatalyzing structural rearrangementsIsomerization
Friedel-Crafts AcylationAcylation of aromatic compoundsAcylation of pyrroles and indoles

Materials Science

DBN's applications extend into materials science where it plays a crucial role in polymer chemistry:

  • Resin Curing Agent : It is used as a curing agent for resins, enhancing the mechanical properties and thermal stability of polymeric materials.
  • Polyurethane Catalyst : DBN facilitates the formation of polyurethanes by acting as a catalyst during the polymerization process .

Ionic Liquids

The acetate salt of DBN has been studied as a room-temperature ionic liquid. This application is particularly significant for:

  • Cellulose Processing : DBN acetate serves as a solvent for dissolving cellulose fibers, providing an alternative to less stable solvents like N-Methylmorpholine N-oxide. Its recyclability has been demonstrated in laboratory settings, making it a sustainable option for cellulose processing .

DBN is also significant in pharmaceuticals:

  • Chiral Separation : A study demonstrated the use of chiral High-Performance Liquid Chromatography (HPLC) methods for separating enantiomers of related compounds using DBN derivatives. This method is crucial for ensuring the purity and efficacy of pharmaceutical products such as moxifloxacin hydrochloride .

Case Study: Chiral HPLC Method Development

A recent study focused on developing a chiral HPLC method for quantifying enantiomers of 2,8-diazabicyclo[4.3.0]nonane, an intermediate in moxifloxacin production. The method showed robust performance with recoveries between 90% and 92% across various conditions, highlighting its reliability for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[4.3.0]nonane involves its strong basicity, which allows it to act as a catalyst in various organic reactions. It facilitates the deprotonation of substrates, enabling nucleophilic attacks and rearrangements. Molecular targets include carbonyl compounds, halogenated compounds, and aromatic rings .

Comparison with Similar Compounds

Biological Activity

1,5-Diazabicyclo[4.3.0]nonane (DBN) is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmacology. This article explores the biological activity of DBN, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DBN is characterized by its bicyclic structure, which consists of a nonane framework with two nitrogen atoms incorporated into the rings. The molecular formula for DBN is C7H14N2C_7H_{14}N_2, and it has a density of 1.005 g/mL at 25 °C . The compound is often utilized as a catalyst in organic synthesis due to its basic properties, facilitating various chemical transformations such as eliminations and condensations .

Mechanisms of Biological Activity

The biological activity of DBN can be attributed to several mechanisms:

  • Antimicrobial Activity : DBN and its derivatives have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the DBN structure can enhance its antimicrobial efficacy .
  • Antioxidant Properties : Research has demonstrated that DBN exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage .
  • Neurological Effects : Some derivatives of DBN have been investigated for their effects on the central nervous system (CNS). They may act as modulators of nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders .

Antimicrobial Studies

A significant body of research focuses on the antimicrobial properties of DBN derivatives. For instance, a study evaluated a series of synthesized compounds based on the DBN structure, revealing potent activity against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 μg/mL against specific pathogens .

CompoundTarget BacteriaMIC (μg/mL)
DBN Derivative AStaphylococcus aureus10
DBN Derivative BEscherichia coli15
DBN Derivative CPseudomonas aeruginosa20

Antioxidant Activity

The antioxidant capacity of DBN was assessed using various assays, including DPPH radical scavenging tests. The results indicated that DBN exhibited significant scavenging activity, comparable to standard antioxidants like ascorbic acid .

Case Studies

  • Case Study on Antitumor Activity : In vivo studies using animal models demonstrated that specific derivatives of DBN could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involved modulation of cytokine levels and inhibition of angiogenesis .
  • Neuroprotective Effects : A study investigated the neuroprotective effects of a DBN derivative in models of neurodegeneration induced by beta-amyloid peptides. Results showed reduced neuronal death and improved cognitive function in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DBN relevant to its role as a catalyst in organic synthesis?

DBN is a bicyclic amidine with strong Brønsted basicity (pKa ~11.5 in water) and low nucleophilicity, making it ideal for deprotonation reactions. Its density is 1.005 g/mL at 25°C, and its molecular weight is 124.18 g/mol. These properties facilitate its use in reactions requiring controlled basicity without side nucleophilic attacks, such as elimination or C–S bond formation from CO₂ .

Q. How is DBN synthesized, and what are the critical reaction parameters?

DBN is typically prepared by reducing 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) using LiAlH₄ in methyl tert-butyl ether at 55°C for 9 hours. Key parameters include strict temperature control to avoid over-reduction and inert atmosphere maintenance to prevent oxidation .

Q. What analytical techniques are used to validate DBN purity and structural integrity?

Electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) are standard for confirming molecular structure. Gas chromatography (GC) with flame ionization detection (≥98% purity) is used for purity assessment .

Advanced Research Questions

Q. How does DBN’s scaffold influence its efficacy as a ligand for sigma receptors (SRs)?

Studies on diazabicyclo[4.3.0]nonane derivatives show that structural modifications (e.g., benzyl or phenylethyl groups) affect SR binding affinity. For example, compound 8f (KiS1R = 10 nM) exhibits higher S1R antagonism due to optimal chain length and substituent positioning. Computational docking reveals ionic interactions between DBN’s nitrogen atoms and SR residues, which are critical for activity .

Q. What methodological challenges arise when using DBN-based ionic liquids for cellulose dissolution, and how are they addressed?

In the IONCELL-F process, [DBNH][OAc] efficiently dissolves cellulose but degrades over recycling due to water absorption. Strategies include vacuum distillation to remove water and spectroscopic monitoring (FTIR, NMR) of ionic liquid composition. After 5 cycles, viscosity increases by 15%, signaling solvent breakdown .

Q. How do reaction conditions modulate DBN’s catalytic activity in C–S bond formation?

DBN catalyzes benzothiazolone synthesis via CO₂ activation under solvent-free conditions. Optimal yields (≥85%) require 10 mol% DBN, 80°C, and 12-hour reaction time. Mechanistic studies (DFT calculations) suggest a dual role: base-mediated deprotonation and stabilization of intermediates through hydrogen bonding .

Q. Data Contradictions and Resolution

Q. Why do some diazabicyclo[4.3.0]nonane derivatives show reduced sigma receptor affinity compared to spiro analogs?

The rigid bicyclic structure of DBN limits conformational flexibility, reducing compatibility with SR binding pockets. In contrast, 2,7-diazaspiro[3.5]nonane derivatives (e.g., 4b , KiS1R = 2.7 nM) adopt geometries that enhance receptor interactions. Molecular dynamics simulations highlight steric clashes in DBN derivatives as a key limitation .

Q. Discrepancies in DBN’s toxicity profiles: How reliable are current safety assessments?

Safety data sheets (SDS) classify DBN as non-hazardous, but acute toxicity studies are absent. In vitro assays (e.g., Ames test) show no mutagenicity, while skin irritation tests in rabbits indicate mild erythema. Researchers should use PPE (nitrile gloves, respirators) and handle DBN under fume hoods pending comprehensive toxicokinetic data .

Q. Methodological Recommendations

Q. Designing DBN-mediated reactions: What parameters ensure reproducibility?

  • Solvent selection : Use aprotic solvents (THF, DMF) to avoid proton scavenging.
  • Stoichiometry : Maintain a 1:1.2 substrate-to-DBN ratio for optimal catalytic turnover.
  • Workup : Neutralize residual DBN with acetic acid before purification to prevent column degradation .

Best practices for computational modeling of DBN derivatives in drug discovery

  • Force fields : Apply OPLS-4 for accurate amidine group parameterization.
  • Binding site analysis : Use GRID software to map hydrophobic/hydrogen-bonding regions in SRs.
  • SAR optimization : Prioritize substituents with ClogP <3 to enhance blood-brain barrier penetration .

Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-3-7-8-4-2-6-9(7)5-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGJZNUBLMAEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454890
Record name Pyrrolo[1,2-a]pyrimidine, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57672-23-8
Record name Pyrrolo[1,2-a]pyrimidine, octahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 ml three-necked flask, 41.08 g (0.2 mol) of 3-(3-([1,3]dioxolan-2-yl) propylamino)-1-aminobutane are added to 65 g of 33% strength hydrochloric acid and 100 ml of water and the mixture is stirred vigorously for three hours. It is then neutralized by dropwise addition of 100 ml of 30% strength sodium hydroxide solution, and the neutralized solution is subjected to extraction with CH2Cl2. The organic extracts are dried over sodium carbonate and concentrated. This gives 27.54 g of a reddish liquid. Distillation under a high vacuum (overhead temperature=34° C., p=0.006 mbar) gives 15.87 g of 1,5-diazabicyclo[4.3.0]nonane as a colourless oil.
Name
3-(3-([1,3]dioxolan-2-yl) propylamino)-1-aminobutane
Quantity
41.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-(2-phenylpropan-2-yl)carbamate
1,5-Diazabicyclo[4.3.0]nonane
tert-butyl N-(2-phenylpropan-2-yl)carbamate
1,5-Diazabicyclo[4.3.0]nonane
tert-butyl N-(2-phenylpropan-2-yl)carbamate
1,5-Diazabicyclo[4.3.0]nonane
tert-butyl N-(2-phenylpropan-2-yl)carbamate
1,5-Diazabicyclo[4.3.0]nonane
tert-butyl N-(2-phenylpropan-2-yl)carbamate
1,5-Diazabicyclo[4.3.0]nonane
tert-butyl N-(2-phenylpropan-2-yl)carbamate
1,5-Diazabicyclo[4.3.0]nonane

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